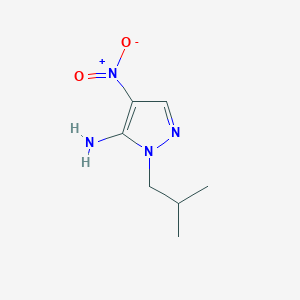

1-Isobutyl-4-nitro-1H-pyrazol-5-amine

Description

Contextualization of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, forms the core of a vast and versatile family of compounds. These heterocycles are fundamental scaffolds in modern organic chemistry, finding extensive application in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The unique structural and electronic properties of the pyrazole ring have made it a privileged framework in the design of novel molecules. nih.gov Pyrazole derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, which has cemented their importance in medicinal chemistry. nih.gov

The synthesis of pyrazole derivatives has evolved from traditional methods, such as the condensation of hydrazine (B178648) with 1,3-dicarbonyl compounds, to more advanced techniques including microwave-assisted synthesis and transition-metal-catalyzed reactions. mdpi.com This continuous development of synthetic methodologies has expanded the accessibility and diversity of pyrazole-based compounds, further fueling their application in various scientific domains. mdpi.com

Academic Relevance of Pyrazole Derivatives as Advanced Synthetic Intermediates and Building Blocks

Beyond their direct applications, pyrazole derivatives are highly valued as advanced synthetic intermediates and versatile building blocks in organic synthesis. scispace.com Their inherent functionality and the ability to undergo various chemical transformations make them ideal starting materials for the construction of more complex molecular architectures, including fused heterocyclic systems. chemsrc.com The pyrazole nucleus can be strategically functionalized with various groups, such as amines, halides, and aldehydes, which serve as handles for further chemical modifications. scispace.com

The development of efficient methods for constructing diverse pyrazole derivatives remains an active area of research. researchgate.net These efforts are driven by the need for novel compounds with tailored properties for specific applications. The use of pyrazoles as precursors allows chemists to introduce specific structural motifs and functionalities into target molecules, thereby influencing their physical, chemical, and biological properties.

Specific Focus: Structural Features and Research Interest in 1-Isobutyl-4-nitro-1H-pyrazol-5-amine and Related Functionalized Nitroaminopyrazoles

While extensive research exists on the broader pyrazole family, specific academic literature and detailed research findings on This compound are not widely available in publicly accessible domains. However, its existence as a chemical entity is noted in chemical supplier databases. Based on its nomenclature, the structural features of this compound can be defined as a pyrazole ring substituted at the N1 position with an isobutyl group, at the C4 position with a nitro group, and at the C5 position with an amino group.

The research interest in this compound and its analogs lies within the broader context of functionalized nitroaminopyrazoles. This class of compounds is of significant interest for several reasons:

Intermediates for Energetic Materials: Nitropyrazoles are often used as intermediates in the synthesis of novel high-performance energetic materials. nih.gov The presence of both a nitro group (an energy-releasing functional group) and an amino group (which can be further functionalized) makes them valuable precursors. nih.gov

Precursors for Fused Heterocyclic Systems: The amino group on the pyrazole ring is a key functional group for the synthesis of fused pyrazoloazines, such as pyrazolopyrimidines and pyrazolopyridines. chemsrc.com These fused systems are of great interest in medicinal chemistry due to their structural similarity to purine (B94841) bases found in DNA and RNA. chemsrc.com

Building Blocks for Medicinal Chemistry: Aminopyrazoles are considered interesting structures in medicinal chemistry, with various derivatives showing biological activity in different therapeutic areas. The combination of the pyrazole core with nitro and amino functionalities provides a scaffold that can be further elaborated to create libraries of compounds for biological screening.

The synthesis of such compounds generally involves multi-step processes, including the formation of the pyrazole ring, followed by nitration and amination reactions, or the use of appropriately substituted precursors. nih.gov For instance, the amination of a 4-nitropyrazole can be achieved using reagents like hydroxylamine-O-sulfonic acid. nih.gov

The following table provides a general overview of the types of pyrazole derivatives and their primary areas of application, illustrating the context in which a compound like this compound would be studied.

| Pyrazole Derivative Type | Key Functional Groups | Primary Area of Application |

| Simple Pyrazoles | Unsubstituted or simple alkyl/aryl groups | Solvents, ligands, starting materials |

| Aminopyrazoles | Amino group (-NH2) | Medicinal chemistry, precursors for fused heterocycles |

| Nitropyrazoles | Nitro group (-NO2) | Energetic materials, synthetic intermediates |

| Halogenated Pyrazoles | Halogen atoms (F, Cl, Br, I) | Synthetic intermediates for cross-coupling reactions |

| Pyrazole Carboxylic Acids/Esters | Carboxyl or ester groups | Building blocks for pharmaceuticals and agrochemicals |

The next table presents some properties of related nitropyrazole compounds to provide context for the potential characteristics of functionalized nitroaminopyrazoles.

| Compound Name | Molecular Formula | Key Features | Noted Applications/Research Interest |

| 4-Nitropyrazole | C3H3N3O2 | A fundamental nitropyrazole structure. | Intermediate for energetic materials synthesis. nih.gov |

| 1-Amino-4-nitropyrazole | C3H4N4O2 | Contains both amino and nitro groups. | Precursor for further functionalization, e.g., Mannich reaction. nih.gov |

| 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole | C4H2N8O8 | Highly nitrated pyrazole. | Investigated as a high-energy density oxidizer. nih.gov |

| 5-Amino-3-phenylpyrazoles | C9H9N3 | Phenyl and amino substituted pyrazole. | Synthesized via cyclocondensation reactions for potential pharmacological use. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-5(2)4-10-7(8)6(3-9-10)11(12)13/h3,5H,4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQWDUAJBDAWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Organic Chemistry of the 1 Isobutyl 4 Nitro 1h Pyrazol 5 Amine Scaffold

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of the pyrazole (B372694) ring in 1-isobutyl-4-nitro-1H-pyrazol-5-amine is profoundly influenced by the electronic contributions of its substituents.

The pyrazole ring is characterized by a unique distribution of electron density. The presence of both a strongly electron-donating amino group (-NH₂) at the C5 position and a strongly electron-withdrawing nitro group (-NO₂) at the C4 position leads to a highly polarized system.

Amino Group (-NH₂): As a powerful +M (mesomeric) and -I (inductive) group, the primary amine at C5 significantly increases the electron density of the pyrazole ring through resonance. This electron-donating effect primarily activates the ring, making it more susceptible to electrophilic attack.

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups, exhibiting potent -M and -I effects. It substantially decreases the electron density of the heterocyclic ring, rendering it deactivated towards electrophilic substitution but activated for nucleophilic attack. acs.org

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (±M) | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| -NH₂ (Amino) | C5 | Weakly Withdrawing | Strongly Donating (+M) | Activation (Increases Density) |

| -NO₂ (Nitro) | C4 | Strongly Withdrawing | Strongly Withdrawing (-M) | Deactivation (Decreases Density) |

| -C₄H₉ (Isobutyl) | N1 | Weakly Donating | N/A | Weak Activation |

Given the electronic landscape of the molecule, chemical reactions are highly regioselective, favoring transformations at the exocyclic amino group.

Reactions at the Amine Nitrogen: The lone pair of electrons on the amine nitrogen is readily available, making it the primary site for electrophilic attack. libretexts.org Amines are well-established nucleophiles that react with a variety of electrophiles. libretexts.org Common reactions include:

Diazotization: The primary aromatic amine functionality can be readily converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). organic-chemistry.orgunacademy.com This diazonium intermediate is a versatile synthon for further transformations, particularly in the synthesis of azo compounds. organic-chemistry.org

Acylation and Sulfonylation: The amine reacts with electrophiles like acid halides or sulfonyl chlorides. For instance, reaction with benzenesulfonyl chloride is a classic test for primary amines, leading to the formation of a sulfonamide. libretexts.org

Alkylation: While amines can be alkylated by alkyl halides, this reaction can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.org

Reactions at Pyrazole Ring Carbons: The pyrazole ring itself is generally unreactive towards electrophiles due to the strong deactivating effect of the nitro group. The C4 position is occupied, and the C3 position, while potentially susceptible to attack in some activated pyrazoles, is strongly deactivated in this system. Conversely, the electron-poor nature of the ring makes it a potential candidate for nucleophilic aromatic substitution, although this often requires harsh conditions or the presence of a good leaving group. In some cases, 5-aminopyrazoles can act as C-nucleophiles, but typically at the C4 position; with this position blocked, such reactivity is suppressed. researchgate.net

Oxidative Transformations and Rearrangement Mechanisms

The 1H-pyrazol-5-amine scaffold is susceptible to various oxidative processes and unique molecular rearrangements, leading to diverse and complex chemical structures.

Under specific oxidative conditions, the pyrazole ring of 1H-pyrazol-5-amines can undergo cleavage. Research has demonstrated that using an oxidant like iodobenzene (B50100) diacetate (PhIO), 1H-pyrazol-5-amines can be converted into 3-diazenylacrylonitrile derivatives. researchgate.net This transformation proceeds under mild, transition-metal-free conditions. researchgate.net Computational studies suggest a mechanism involving the initial oxidation of the aminopyrazole to a hydroxylamine (B1172632) intermediate, which then undergoes elimination of water to facilitate the ring-opening. researchgate.net The presence of the free amino group at the C5 position is crucial for this reaction to occur. researchgate.net

The synthesis of azo compounds from this compound can be achieved through two primary pathways:

Diazotization and Azo Coupling: The most traditional method involves the diazotization of the 5-amino group to form a pyrazolediazonium salt. organic-chemistry.orgbyjus.com This electrophilic intermediate is then reacted with a nucleophilic coupling component, such as another activated aromatic ring (e.g., phenols, anilines) or a compound with an active methylene (B1212753) group, to form a stable pyrazolyl-azo compound. researchgate.netnih.gov

Oxidative Dehydrogenative Coupling: A more direct method involves the oxidative coupling of two molecules of the aminopyrazole. nih.govacs.org Using oxidants such as tert-butyl hydroperoxide (TBHP) in the presence of catalysts like iodine or copper salts, a symmetrical azo compound, (E)-1,2-bis(1-isobutyl-4-nitro-1H-pyrazol-5-yl)diazene, can be formed. nih.govacs.orgmdpi.com This reaction proceeds via a radical mechanism, where single-electron oxidation of the aminopyrazole initiates the coupling process. nih.gov

| Pathway | Key Reagents | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Diazotization & Coupling | NaNO₂, HCl; Coupling Agent (e.g., phenol) | Pyrazolediazonium Salt | Asymmetrical Azo Compound | nih.gov |

| Oxidative Coupling | TBHP, I₂ or Cu(I) salts | Radical Cation | Symmetrical Azo Compound | nih.govacs.org |

Nitrenes are highly reactive intermediates that can undergo complex rearrangements. In pyrazole systems, a 5-pyrazolyl nitrene can be generated, for example, through the thermolysis of a corresponding 5-azidopyrazole. mdpi.compreprints.org Studies on related 5-azido-4-nitropyrazoles have revealed an unusual transformation where the transiently formed nitrene does not undergo the expected cyclization but instead initiates a cascade of events. mdpi.comnih.govfsu.edu

This cascade involves a pyrazole ring-opening and subsequent recyclization. mdpi.compreprints.org Computational analysis suggests that once the singlet pyrazole nitrene is formed, it can trigger a sequence of steps leading to fragmentation and rearrangement of the molecular skeleton. mdpi.compreprints.org This pathway can result in unexpected products where remote C-H bonds are functionalized and the nitrene itself is reduced to an amino group, without the need for external oxidants or reductants. mdpi.comnih.gov This demonstrates that the 4-nitro-1H-pyrazol-5-amine scaffold, if generated in situ from an azide (B81097) precursor, can be involved in sophisticated intramolecular redox reactions and skeletal rearrangements. mdpi.com

Cyclization and Fused Ring System Formations utilizing the this compound Moiety

No published data is available for this specific reaction on the this compound scaffold.

Synthesis of Pyrazoloazines (e.g., Pyrazolo[3,4-b]pyridines)

The synthesis of the pyrazolo[3,4-b]pyridine core typically involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov The reaction proceeds via an initial condensation between the 5-amino group of the pyrazole and one of the carbonyl groups of the reaction partner, followed by an intramolecular cyclization and dehydration to form the fused pyridine (B92270) ring. nih.gov

The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound. nih.gov However, no literature specifically describes this reaction using this compound as the starting material. Therefore, no specific reaction conditions, yields, or mechanistic details for this compound can be provided.

Construction of Pyrazolo-Pyrrolo-Pyrazine Scaffolds

A known route to a related pyrazolo-pyrrolo-pyrazine scaffold involves an oxidative ring-opening of 1H-pyrazol-5-amines to form 3-diazenylacrylonitrile intermediates. researchgate.net These intermediates can then undergo a domino cyclization reaction with deprotonated 1H-pyrrole-2-carbaldehydes to construct the tricyclic 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine system. researchgate.net

This transformation is initiated by an oxidant, such as iodosobenzene (B1197198) (PhIO), and proceeds under mild, transition-metal-free conditions. researchgate.net While this methodology has been applied to various substituted 1H-pyrazol-5-amines, the substrate scope described in the literature does not include this compound. researchgate.net Consequently, there is no experimental basis to create a data table or detail the research findings for this specific transformation.

Due to the absence of specific data for the requested compound, the generation of a scientifically accurate article that strictly adheres to the provided outline is not possible.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 1-Isobutyl-4-nitro-1H-pyrazol-5-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, offering insights into its tautomeric and conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the isobutyl group, the pyrazole (B372694) ring proton, and the amine protons.

Isobutyl Group: This group would present a characteristic set of signals: a doublet for the six equivalent methyl protons (-(CH₃)₂), a multiplet (likely a nonet) for the methine proton (-CH-), and a doublet for the methylene (B1212753) protons (-CH₂-N). The electron-withdrawing nature of the pyrazole ring would shift the methylene protons downfield.

Pyrazole Ring Proton: A single proton is attached to the pyrazole ring at the C3 position. Due to the anisotropic effects of the aromatic ring and the influence of the adjacent nitro and amino groups, this proton is expected to resonate as a singlet in the aromatic region of the spectrum.

Amine Protons: The protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can be highly variable, influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule.

Isobutyl Carbons: The isobutyl group would exhibit three distinct signals corresponding to the two equivalent methyl carbons, the methine carbon, and the methylene carbon.

Pyrazole Ring Carbons: The pyrazole ring consists of three carbon atoms (C3, C4, and C5). The C4 carbon, bearing the nitro group, is expected to be significantly deshielded and appear at a lower field. The C5 carbon, attached to the amino group, and the C3 carbon would resonate at distinct positions, influenced by the electronic effects of their respective substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity | Notes |

| H (C3) | 7.5 - 8.5 | - | s | Position influenced by nitro and amino groups. |

| NH₂ | 5.0 - 7.0 | - | br s | Chemical shift is variable. |

| CH₂ (isobutyl) | 3.8 - 4.2 | 50 - 60 | d | Attached to N1 of the pyrazole ring. |

| CH (isobutyl) | 2.0 - 2.5 | 28 - 35 | m | |

| CH₃ (isobutyl) | 0.9 - 1.2 | 18 - 22 | d | Two equivalent methyl groups. |

| C3 | - | 130 - 140 | - | |

| C4 | - | 145 - 155 | - | Deshielded by the nitro group. |

| C5 | - | 140 - 150 | - | Influenced by the amino group. |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and molecular environments. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, various 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, this would be crucial for confirming the connectivity within the isobutyl group, showing cross-peaks between the CH₂ and CH protons, and between the CH and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would definitively link each proton signal of the isobutyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu Key HMBC correlations would be expected between the methylene protons of the isobutyl group and the C5 and N1 atoms of the pyrazole ring, confirming the point of attachment. Correlations between the pyrazole ring proton (H3) and the C4 and C5 carbons would further solidify the ring structure assignments.

Pyrazoles substituted with amino groups can potentially exist in tautomeric forms, specifically amino-imino tautomerism. In the case of this compound, the presence of the isobutyl group on the N1 nitrogen atom effectively "locks" the pyrazole ring in the 1H-tautomer form, preventing the common annular tautomerism seen in N-unsubstituted pyrazoles.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups.

N-H Vibrations: The amino group would give rise to characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region in the IR spectrum, corresponding to the symmetric and asymmetric stretching modes. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

C-H Vibrations: The aliphatic C-H stretching vibrations of the isobutyl group would be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations would appear at lower wavenumbers.

N=O Vibrations: The nitro group is characterized by strong, distinct absorption bands. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Pyrazole Ring Vibrations: The pyrazole ring itself will have a series of characteristic C=C and C=N stretching vibrations, typically found in the 1400-1600 cm⁻¹ region. Ring breathing and deformation modes will appear at lower frequencies.

Interactive Data Table: Characteristic IR and Raman Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, IR) | Expected Wavenumber (cm⁻¹, Raman) | Intensity |

| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 | 3400 - 3500 | Medium |

| Amino (-NH₂) | Symmetric Stretch | 3300 - 3400 | 3300 - 3400 | Medium |

| Amino (-NH₂) | Scissoring Bend | 1600 - 1650 | 1600 - 1650 | Medium-Strong |

| Isobutyl (-CH, -CH₂, -CH₃) | C-H Stretch | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | 1500 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 | 1345 - 1385 | Strong |

| Pyrazole Ring | C=C, C=N Stretch | 1400 - 1600 | 1400 - 1600 | Medium |

IR spectroscopy is particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, the N-H stretching bands of the amino group in this compound are expected to be broadened and shifted to lower wavenumbers compared to the gas phase or dilute solutions in non-polar solvents. This shift is a direct consequence of intermolecular hydrogen bonding, where the amino group can act as a hydrogen bond donor and the nitro group or the pyrazole nitrogen atoms can act as acceptors.

The extent of this shift provides a qualitative measure of the strength of the hydrogen bonding interactions. By comparing the spectra in different solvents of varying polarity and hydrogen bonding capability, the nature of the solute-solvent interactions can also be probed. For instance, in a proton-accepting solvent like DMSO, the N-H stretching bands would be significantly affected due to strong hydrogen bonding with the solvent molecules.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy of this compound reveals key insights into its electronic structure. The spectrum is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). libretexts.org The presence of the pyrazole ring, the nitro group chromophore, and the amino group auxochrome results in a complex and informative UV-Vis spectrum.

The electronic spectrum of this compound is dominated by transitions associated with the conjugated π-electron system. The key functional groups—the pyrazole ring, the nitro group, and the amino group—are integral to this system. Two primary types of electronic transitions are expected in the 200-800 nm range: π → π* and n → π* transitions. libretexts.orguzh.ch

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch In this molecule, the extended conjugation involves the pyrazole ring, the electron-withdrawing nitro group, and the electron-donating amino group. This delocalization of π-electrons lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to unconjugated pyrazoles. scispace.com

n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen and oxygen atoms) to a π* antibonding orbital. uzh.ch The lone pair electrons on the amino nitrogen and the oxygens of the nitro group can undergo n → π* transitions. These bands typically appear at longer wavelengths than the π → π* bands but with significantly lower molar absorptivity.

The interplay between the electron-donating amino group and the electron-withdrawing nitro group across the pyrazole ring creates a "push-pull" system. This enhances intramolecular charge transfer (ICT) character in the excited state, which can further influence the position and intensity of the absorption maxima. The specific solvent environment can also impact the spectrum, with polar solvents often causing shifts in the absorption bands due to differential stabilization of the ground and excited states.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Molecular Moiety | Expected Characteristics |

| π → π | HOMO → LUMO | Conjugated system (Amino-pyrazole-nitro) | High intensity, longer wavelength due to extended conjugation |

| n → π | Non-bonding → π* | Nitro group (O atoms), Amino group (N atom) | Low intensity, typically at the longest wavelength |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, which are formed upon ionization.

The calculated molecular weight of this compound (C₇H₁₂N₄O₂) is 198.20 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺• would be expected at m/z 198.

The fragmentation pattern of nitro-substituted aromatic and heterocyclic compounds often follows predictable pathways. researchgate.net For this molecule, fragmentation is expected to involve the following processes:

Loss of Nitro Group Components: A characteristic fragmentation for nitroaromatic compounds is the sequential loss of oxygen atoms and the nitro group itself. This would lead to peaks corresponding to [M-O]⁺•, [M-NO]⁺, and [M-NO₂]⁺. researchgate.netresearchgate.net

Cleavage of the Isobutyl Group: The isobutyl side chain can undergo α-cleavage or β-cleavage. A common fragmentation would be the loss of a C₄H₉ radical (57 Da), leading to a significant fragment ion. miamioh.edu

Pyrazole Ring Fission: The pyrazole ring itself can fragment, often through the expulsion of stable neutral molecules like HCN. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 198 | [C₇H₁₂N₄O₂]⁺• | Molecular Ion (M⁺•) |

| 181 | [C₇H₁₁N₄O]⁺ | Loss of OH radical |

| 152 | [C₇H₁₂N₄]⁺• | Loss of NO₂ |

| 141 | [C₃H₃N₄O₂]⁺ | Loss of isobutyl radical (•C₄H₉) |

| 125 | [C₃H₃N₃O]⁺ | Loss of isobutyl radical and O |

X-ray Crystallography for Solid-State Structure Determination

While specific single-crystal X-ray diffraction data for this compound is not publicly available, its solid-state structure can be predicted based on crystallographic studies of analogous substituted nitro-pyrazoles. nih.govacs.orgresearchgate.net X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

Based on related structures, the pyrazole ring is expected to be essentially planar. nih.govresearchgate.net The substituents—isobutyl, nitro, and amino groups—will be positioned around this core. The conformation of the flexible isobutyl group and the orientation of the nitro and amino groups are key structural features.

A significant aspect of the solid-state structure would be the presence of intermolecular hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors. nih.govdur.ac.uk These interactions are expected to play a crucial role in stabilizing the crystal lattice, linking molecules into one-, two-, or three-dimensional networks. Such hydrogen bonding networks are a common feature in the crystal structures of amino- and nitro-substituted heterocyclic compounds. nih.gov

Table 3: Crystallographic Data for Structurally Related Nitro-Pyrazole Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | Monoclinic | P2₁/c | Planar pyrazole ring, intermolecular N—H···O hydrogen bonds forming a 3D network. | nih.gov |

| 3,5-diisopropyl-4-nitropyrazole | Monoclinic | I2/a | Dimer conformation through N-H···N hydrogen bonds. | researchgate.net |

| 1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole derivatives | Monoclinic / Orthorhombic | P2₁/c, Pnma, etc. | Analysis of molecular packing and structural features of N1-aryl substituted pyrazolines. | acs.org |

Computational and Theoretical Investigations of 1 Isobutyl 4 Nitro 1h Pyrazol 5 Amine and Its Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netals-journal.com It offers a good balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like 1-Isobutyl-4-nitro-1H-pyrazol-5-amine and its derivatives. The selection of a functional and a basis set is crucial for obtaining reliable results.

Commonly employed functionals for organic molecules include the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Hartree-Fock theory with DFT. researchgate.netnih.govresearchgate.net Other functionals such as CAM-B3LYP, PBE0, and M06L are also utilized depending on the specific properties being investigated. researchgate.net

The choice of basis set determines the flexibility given to electrons in the calculation. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are frequently used for pyrazole (B372694) systems. researchgate.netnih.govresearchgate.net The inclusion of polarization functions (d,p) allows for a more accurate description of chemical bonds by accounting for the non-uniform distribution of electron density. nih.gov For more precise calculations, larger basis sets like aug-cc-pVDZ may be employed. researchgate.net The combination of a functional like B3LYP with a basis set such as 6-31G(d,p) has been shown to provide accurate predictions of molecular geometry, vibrational frequencies, and electronic properties for a wide range of organic compounds. nih.govresearchgate.net

The presence of flexible groups, like the isobutyl substituent in this compound, gives rise to multiple possible spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers to rotation around single bonds.

A key technique for this analysis is the Torsion Potential Energy Scan (PES scan). researchgate.netq-chem.com This method involves systematically rotating a specific dihedral angle in predefined increments (e.g., 10-20 degrees) while optimizing the rest of the molecular geometry at each step. wuxiapptec.comuni-muenchen.de Plotting the resulting energy against the dihedral angle generates a potential energy profile. qcware.com This profile reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. qcware.com For this compound, a torsion scan around the bond connecting the isobutyl group to the pyrazole nitrogen would be essential to determine the preferred orientation of the alkyl chain and the energetic cost of its rotation. wuxiapptec.comqcware.com

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive behavior of a molecule. It creates a 3D map of the electrostatic potential on the molecule's electron density surface, visually identifying regions that are electron-rich or electron-poor. researchgate.netresearchgate.net

The MEP map is color-coded to indicate different potential values:

Red and Yellow: Regions of negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. imist.mathaiscience.info

Blue: Regions of positive electrostatic potential, indicating a deficiency of electrons. These areas are prone to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, MEP analysis would likely show strong negative potentials around the oxygen atoms of the nitro group and the nitrogen of the amine group, highlighting these as primary sites for interaction with electrophiles. researchgate.netnih.gov Conversely, positive potentials might be found near the hydrogen atoms of the amine group, suggesting their potential involvement in hydrogen bonding. imist.ma

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: This orbital is the outermost orbital containing electrons. Its energy (EHOMO) is related to the molecule's ability to donate electrons; a higher EHOMO value suggests a better electron donor (nucleophile). youtube.comufla.br

LUMO: This is the innermost orbital without electrons. Its energy (ELUMO) is related to the molecule's ability to accept electrons; a lower ELUMO value indicates a better electron acceptor (electrophile). youtube.comufla.br

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. unar.ac.id A small energy gap suggests the molecule is more reactive.

In substituted nitropyrazoles, the distribution of the HOMO is often located on the pyrazole ring and the amine group, while the LUMO is frequently centered on the nitro group and the aromatic ring. unar.ac.idnih.gov This distribution indicates that the amine group acts as the primary electron-donating site, while the nitro-substituted ring is the primary electron-accepting region.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | -5.92 | -2.50 | 3.42 | unar.ac.id |

| (4-fluorophenyl)[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone | -5.91 | -2.77 | 3.14 | unar.ac.id |

| (4-fluorophenyl)[3-(4-chlorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone | -5.87 | -2.85 | 3.02 | unar.ac.id |

| (4-fluorophenyl)[5-(2,4-dinitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | -6.10 | -2.26 | 3.83 | unar.ac.id |

Mechanistic Pathway Elucidation through Computational Modeling

A chemical reaction can be visualized as movement along a potential energy surface. Reactants and products correspond to energy minima on this surface, while the transition state represents the energy maximum (a saddle point) along the lowest energy path connecting them. uni-muenchen.de

Computational methods are used to locate the precise geometry of the transition state and calculate its energy. nih.gov This information is crucial for determining the activation energy (Ea) of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative description of the reaction's thermodynamics (the relative stability of products vs. reactants) and kinetics (the height of the energy barriers). superfri.org For reactions involving derivatives of this compound, such as electrophilic substitution or cyclization, these profiles can clarify the preferred reaction mechanism and predict the feasibility of different synthetic routes. unar.ac.idsuperfri.org

Proton Transfer Mechanisms

Theoretical studies on pyrazole derivatives have highlighted the potential for both intramolecular and intermolecular proton transfer mechanisms, which are fundamental to understanding their reactivity and potential biological activity. The pyrazole ring contains both a pyrrole-like nitrogen atom (N1) which can act as a hydrogen bond donor, and a pyridine-like nitrogen atom (N2) which can act as a hydrogen bond acceptor. acrhem.orgnih.gov The presence of an amino group at the C5 position and a nitro group at the C4 position in this compound introduces additional sites for proton interaction.

Computational models, particularly Density Functional Theory (DFT), are employed to map the potential energy surface for proton transfer events. These studies can elucidate the transition states and energy barriers associated with the movement of a proton. For instance, in related heterocyclic systems, phenomena such as Excited State Intramolecular Proton Transfer (ESIPT) have been observed, where a proton shifts from a donor to an acceptor group upon photoexcitation. rsc.org In the case of this compound, a potential intramolecular proton transfer could occur from the amino group (-NH2) to the N2 atom of the pyrazole ring or to an oxygen atom of the nitro group.

Furthermore, studies on analogous phenol-amine compounds have explored concerted proton-electron transfer (CPET) mechanisms, where the transfer of a proton is coupled with the transfer of an electron. nih.gov Given the electron-withdrawing nature of the nitro group and the electron-donating capacity of the amino group, theoretical investigations into such coupled transfer mechanisms in this compound could reveal important aspects of its redox chemistry. The distance between the potential proton donor (the amino group) and acceptor (the pyrazole N2 atom) is a critical parameter in these calculations, influencing the kinetic favorability of the transfer. nih.gov

Prediction of Spectroscopic Parameters via Theoretical Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a means to interpret experimental data and confirm structural assignments. nih.govresearchgate.net For this compound, theoretical methods like DFT and Time-Dependent DFT (TD-DFT) are used to calculate vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.gov

These calculations typically begin with the optimization of the molecule's ground-state geometry. Subsequent frequency calculations at the same level of theory yield the harmonic vibrational frequencies, which correspond to the peaks in the IR and Raman spectra. mdpi.com Similarly, NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO), which provides theoretical values for ¹H and ¹³C NMR spectra. nih.gov The prediction of the electronic absorption spectrum (UV-Vis) is achieved through TD-DFT calculations, which provide information about electronic transitions, their energies, and oscillator strengths. mdpi.com

Calculated IR, Raman, UV-Vis, and NMR Spectra Correlation with Experimental Data

A significant validation of theoretical models comes from the correlation between calculated and experimental spectroscopic data. For various pyrazole derivatives and other heterocyclic compounds, studies have consistently shown a strong agreement between predicted and measured spectra. researchgate.netrsc.orgtandfonline.com

Vibrational Spectra (IR and Raman): Calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model. The scaled theoretical frequencies for characteristic functional groups, such as the N-H stretching of the amine, the asymmetric and symmetric stretching of the nitro group (NO₂), C-N bonds, and pyrazole ring vibrations, typically show excellent correlation with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov

NMR Spectra (¹H and ¹³C): The GIAO method has proven to be highly effective in predicting the chemical shifts of protons and carbons in molecules similar to this compound. nih.gov By comparing the calculated shifts (often referenced against a standard like Tetramethylsilane, TMS) with experimental data, it is possible to assign each signal to a specific nucleus in the molecule, confirming its structure. mdpi.com

Electronic Spectra (UV-Vis): TD-DFT calculations can predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as π→π* and n→π*. These theoretical values, when compared with the experimental UV-Vis spectrum, help in understanding the electronic structure and chromophores within the molecule. mdpi.com

| Spectroscopic Technique | Parameter | Typical Calculated Value (for a nitrated heterocycle) | Typical Experimental Value | Reference Compound |

|---|---|---|---|---|

| FT-IR | NO₂ Asymmetric Stretch (cm⁻¹) | 1530-1560 | 1520-1550 | 1-Methyl-6-Nitro-1H-Benzimidazole researchgate.net |

| FT-IR | NO₂ Symmetric Stretch (cm⁻¹) | 1340-1360 | 1330-1350 | 1-Methyl-6-Nitro-1H-Benzimidazole researchgate.net |

| ¹³C NMR | C-NO₂ Chemical Shift (ppm) | ~140-150 | ~140-150 | General Nitrated Aromatics |

| ¹H NMR | N-H Chemical Shift (ppm) | Variable (solvent dependent) | Variable (solvent dependent) | General Amines |

| UV-Vis | λmax (nm) | ~250-270 | ~275 | 5-Hydroxymethyluracil mdpi.com |

Electronic Properties and Their Relationship to Reactivity

The electronic structure of this compound, dictated by its substituent groups, is intrinsically linked to its chemical reactivity. The electron-donating amino (-NH₂) and alkyl (-isobutyl) groups increase the electron density on the pyrazole ring, while the strongly electron-withdrawing nitro (-NO₂) group decreases it. nih.gov This interplay governs the molecule's behavior in chemical reactions.

Theoretical calculations, especially those analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are essential for understanding this relationship. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. acrhem.orgresearchgate.net

Charge Distribution and Reactivity Indices

The distribution of electron density within the molecule is a key determinant of its reactive sites. Molecular Electrostatic Potential (MEP) maps, derived from computational methods, visualize the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the oxygen atoms of the nitro group and the nitrogen of the amino group are expected to be regions of high negative potential.

Conceptual DFT also provides quantitative reactivity indices. Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) are calculated from HOMO and LUMO energies. These indices help in predicting the global reactivity of the molecule. Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.govnih.gov

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicator of chemical reactivity and stability acrhem.org |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom to attract electrons |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. nih.gov It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. nih.gov

Theoretical Assessment of Thermochemical and Kinetic Properties

Computational chemistry is instrumental in determining the thermochemical properties of molecules, which are essential for understanding their stability and energy content. For nitrated heterocyclic compounds, these properties are of particular interest due to their potential use as energetic materials. nih.govrsc.org

Theoretical methods can be used to calculate key thermochemical parameters for this compound, such as its heat of formation (ΔHf). This is often achieved through isodesmic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, leading to cancellation of errors in the calculations. Other important properties that can be computed include bond dissociation energies (BDEs), which provide insight into the kinetic stability of the molecule by indicating the energy required to break specific bonds. These kinetic parameters are vital for predicting the decomposition pathways and thermal stability of the compound.

| Property | Description | Significance |

|---|---|---|

| Heat of Formation (ΔHf) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | A fundamental measure of the compound's energy content and stability. nih.gov |

| Bond Dissociation Energy (BDE) | The energy required to homolytically cleave a specific bond. | Indicates the strength of a chemical bond and predicts initial steps in thermal decomposition. |

| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system. | Predicts the spontaneity of chemical reactions. |

| Activation Energy (Ea) | The minimum amount of energy that must be provided for compounds to result in a chemical reaction. | Determines the rate of a chemical reaction. |

Enthalpies and Free Energies of Reactions

The thermodynamic stability of a chemical compound is fundamentally described by its enthalpy of formation (ΔHf). For derivatives of nitropyrazole, these values are of considerable interest, especially within the domain of energetic materials, where a more positive enthalpy of formation can correlate with a greater release of energy during decomposition. energetic-materials.org.cn Computational methodologies like DFT are frequently utilized to forecast the standard enthalpies of formation for such compounds. energetic-materials.org.cn To enhance the accuracy of these predictions, isodesmic reactions are often employed. These are hypothetical reactions designed to conserve the number and types of chemical bonds, which helps in canceling out systematic computational errors. energetic-materials.org.cn

The spontaneity of a chemical reaction is determined by the Gibbs free energy (ΔG), which integrates both enthalpy (ΔH) and entropy (ΔS) in the equation ΔG = ΔH - TΔS. openstax.org Computational modeling can predict the change in Gibbs free energy for various transformations involving this compound, including its synthesis, decomposition, or protonation and deprotonation events. The free energy change of a reaction offers vital information regarding the position of equilibrium and the maximum amount of work that can be derived from the reaction under conditions of constant temperature and pressure. wikipedia.org

Although specific experimentally determined or calculated values for the enthalpy and free energy of reactions for this compound are not extensively documented, trends can be inferred from structurally similar compounds. For example, theoretical examinations of nitropyrazole derivatives suggest that the inclusion of nitro groups typically results in a higher positive heat of formation, a sought-after characteristic for energetic materials. energetic-materials.org.cn

| Compound | Method | Standard Enthalpy of Formation (kJ/mol) |

|---|---|---|

| 3,4-Dinitropyrazole | DFT (B3LYP/6-311G(d,p)) | +225.9 |

| 3,5-Dinitropyrazole | DFT (B3LYP/6-311G(d,p)) | +217.1 |

| 3,4,5-Trinitropyrazole | DFT (B3LYP/6-311G(d,p)) | +304.2 |

*(Data extracted from theoretical studies on nitropyrazole derivatives for illustrative purposes.) energetic-materials.org.cn

Bond Dissociation Energies (BDEs)

Bond dissociation energy (BDE) is a paramount parameter for evaluating the thermal stability and reactivity of a molecule. This is particularly true for energetic materials, where the cleavage of a specific, weaker bond often serves as the initiating step in the decomposition cascade. odu.edu The bond with the lowest BDE in a molecule is frequently identified as the "trigger linkage". odu.edu For this compound, the most probable candidates for such a trigger linkage are the C-NO2 bond and the N-H bond of the exocyclic amino group.

Computational approaches, predominantly using DFT methods, are extensively applied for the calculation of BDEs. scispace.comresearchgate.net The BDE of the C-NO2 bond is a crucial indicator of the sensitivity of nitroaromatic and nitroheterocyclic compounds to thermal stimuli. scispace.com Generally, a lower BDE for the C-NO2 bond is associated with greater sensitivity. The electronic environment surrounding the nitro group, which is influenced by other substituents on the heterocyclic ring, plays a significant role in modulating its BDE. For instance, the presence of electron-donating or electron-withdrawing groups can alter the strength of the C-NO2 bond.

The N-H bond dissociation energy of the amino group represents another significant parameter. The stability of the aminyl radical formed upon homolytic cleavage of this bond is a key determinant of its BDE. researchgate.net The electronic characteristics of the pyrazole ring, as modified by the attached nitro and isobutyl groups, will consequently affect the N-H BDE.

While specific BDE values for this compound are not readily found in existing literature, data from analogous compounds can furnish a valuable comparative context. For instance, C-NO2 BDEs in nitroaromatic compounds have been the subject of extensive computational investigation.

| Compound | Bond | Method | BDE (kJ/mol) |

|---|---|---|---|

| Nitrobenzene | C-NO2 | DFT (B3LYP/6-31G**) | ~298 |

| Aniline | N-H | G3 | ~377 |

| 3,4,5-Trinitropyrazole | C-NO2 | DFT | ~240-260 |

*(Values are approximate and collated from various theoretical studies on analogous compounds for illustrative purposes.) researchgate.netresearchgate.netresearchgate.net

Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) provides a quantitative measure of the acidity of a compound within a specific solvent. For this compound, there are several potential sites for protonation or deprotonation, including the nitrogen atoms of the pyrazole ring and the exocyclic amino group. The pKa value is essential for predicting the compound's behavior in solution, its capacity to form salts, and its interactions within biological systems.

Theoretical calculations, which often combine quantum mechanical methods like DFT with a continuum solvation model such as the Polarizable Continuum Model (PCM), can predict pKa values with a reasonable degree of accuracy. rsc.orguzh.ch These computational strategies typically utilize a thermodynamic cycle that connects the gas-phase acidity of a compound to its pKa in solution. researchgate.net

The acidity of the N-H proton in the pyrazole ring of this compound is expected to be significantly influenced by the electron-withdrawing nitro group at the C4 position. This substituent is anticipated to increase the acidity (thereby lowering the pKa) in comparison to an unsubstituted pyrazole. The isobutyl group at the N1 position will also exert an electronic effect. Furthermore, the basicity of the amino group, and consequently the pKa of its conjugate acid, will be modulated by the electronic landscape of the substituted pyrazole ring. An extensive theoretical investigation into the pKa of 150 different pyrazoles has underscored the profound impact of substituents on their acidic and basic properties. rsc.org Although the specific target molecule was not part of that study, the established principles can be applied. The strong electron-withdrawing character of the nitro group is expected to diminish the basicity of both the pyrazole ring nitrogens and the exocyclic amino group.

| Compound | pKa (Conjugate Acid) | Method |

|---|---|---|

| Pyrazole | 2.5 | Experimental |

| 4-Nitropyrazole | -2.0 | Theoretical (DFT) |

| 3-Aminopyrazole | 4.6 | Experimental |

*(Data for pyrazole and substituted pyrazoles are provided for context and comparison.) rsc.org

Advanced Applications in Materials Science and Catalysis Focus on Academic Principles

Role as Ligands in Transition Metal Coordination Chemistry

The field of coordination chemistry has seen a surge of interest in pyrazole-based ligands due to their adaptable coordination modes and the ease with which their steric and electronic properties can be modified. nih.gov The presence of both a pyridine-type nitrogen (sp2 hybridized) and a pyrrole-type nitrogen (sp2 hybridized, often bearing a hydrogen or a substituent) allows for diverse binding to metal centers.

Design and Synthesis of Pyrazole-Based Ligands for Metal Complexes

The synthesis of functionalized pyrazoles like 1-Isobutyl-4-nitro-1H-pyrazol-5-amine is typically achieved through well-established cyclocondensation reactions. A common and effective method involves the reaction of a β-ketonitrile with a substituted hydrazine (B178648). nih.govbeilstein-journals.org For this specific compound, 4,4-dimethyl-3-oxopentanenitrile could react with a hydrazine precursor to form the 5-aminopyrazole core. nih.gov Subsequent functionalization steps, such as N-alkylation to introduce the isobutyl group and nitration at the C4 position, would yield the target molecule.

The strategic placement of substituents is crucial for tailoring the ligand's properties.

Isobutyl Group (N1): This alkyl group enhances solubility in organic solvents and provides steric bulk, which can influence the coordination geometry and nuclearity of the resulting metal complex. nih.gov

Nitro Group (C4): As a strong electron-withdrawing group, it significantly modulates the electronic properties of the pyrazole (B372694) ring, influencing the ligand's acidity and the Lewis acidity of the coordinated metal center. nih.gov

Amine Group (C5): This electron-donating group can act as an additional coordination site, enabling the ligand to function in a bidentate fashion, or it can be used as a synthetic handle for further elaboration into more complex ligand architectures. beilstein-journals.orgnih.gov

The synthesis of various 5-aminopyrazole derivatives has been extensively reviewed, highlighting their importance as precursors for a wide range of fused heterocyclic systems and complex ligands. beilstein-journals.orgnih.gov

Metal-Ligand Cooperation in Catalytic Cycles

Metal-ligand cooperation (MLC) is a pivotal concept in modern catalysis where the ligand is not a mere spectator but actively participates in bond activation. Protic pyrazole ligands are particularly adept at this, with the N-H proton playing a direct role in catalytic transformations. nih.gov In a typical MLC scenario, the pyrazole ligand can be deprotonated, rendering the pyrazolato ligand a Brønsted base, while the metal center acts as a Lewis acid. This bifunctional character allows for the cooperative activation of substrates.

For a ligand like this compound, while the N1 position is blocked by the isobutyl group, the amine group at C5 could potentially engage in proton transfer events, analogous to the well-documented role of N-H groups in other pyrazole complexes. This cooperation is crucial for reactions like hydrogenation and dehydrogenation, where proton and hydride transfers are key steps.

Catalytic Activity in Organic Transformations

Transition metal complexes featuring pyrazole-based ligands are effective catalysts for a variety of organic reactions. The specific substituents on the pyrazole ring are instrumental in tuning the catalyst's performance.

Oxidation: Copper complexes with pyrazole-derived ligands have demonstrated notable catalytic activity in the oxidation of catechols to o-quinones, mimicking the function of catecholase enzymes. The electronic environment provided by the ligand, influenced by groups like the nitro substituent, directly impacts the catalytic efficiency. mdpi.com

Hydrogenation and Dehydrogenation: Iridium and ruthenium complexes with protic pyrazole ligands have been shown to be efficient catalysts for CO2 hydrogenation and the dehydrogenation of alcohols. The protic N-H site on the pyrazole is often essential for the catalytic activity, facilitating proton transfer steps within the catalytic cycle. nih.gov

Cross-coupling and C-H Activation: While less documented for this specific substitution pattern, the robust nature of pyrazole-metal bonds makes these complexes viable candidates for cross-coupling and C-H activation reactions. The amine group on this compound could serve as a directing group to facilitate ortho C-H activation on an adjacent aromatic ring. Oxidative dehydrogenative coupling reactions of pyrazol-5-amines have been demonstrated, showcasing their reactivity in forming new N-N and C-I bonds. nih.gov

Table 1: Influence of Pyrazole Ligand Features on Catalytic Activity

| Ligand Feature | Influence on Metal Complex | Impact on Catalysis | Example Reaction |

|---|---|---|---|

| Protic N-H Group | Enables Metal-Ligand Cooperation (MLC); acts as a proton shuttle. | Enhances activity in reactions involving proton transfer. | CO2 Hydrogenation nih.gov |

| Electron-Withdrawing Groups (e.g., -NO2) | Increases Lewis acidity of the metal center. | Can improve rates of substrate activation. | Catechol Oxidation mdpi.com |

| Steric Bulk (e.g., -isobutyl, -tert-butyl) | Affects coordination number and geometry; can create specific binding pockets. | Influences substrate selectivity and catalyst stability. | Polymerization |

| Chelating Arms (e.g., additional donor groups) | Forms stable pincer or multidentate complexes. | Increases catalyst stability and controls reactivity. | Dehydrogenative Coupling nih.gov |

Exploration in Optoelectronic and Photoluminescent Materials

The rigid, aromatic structure of the pyrazole ring, combined with its capacity for extensive functionalization, makes it an attractive scaffold for materials with interesting optical and electronic properties.

Intrinsic Fluorescence and Solid-State Properties

While specific data on the fluorescence of this compound is not widely available, related heterocyclic structures, such as pyrazolo[3,4-b]pyridines derived from 5-aminopyrazoles, are known to form fluorescent chromophores. nih.gov The solid-state properties of pyrazole derivatives are heavily influenced by intermolecular interactions. In a similar compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the crystal structure is stabilized by extensive N—H···N and N—H···O hydrogen bonds, which dictate the molecular packing and, consequently, the bulk material properties. nih.gov The presence of both an amine (hydrogen bond donor) and a nitro group (hydrogen bond acceptor) in this compound suggests that strong intermolecular hydrogen bonding could play a significant role in its solid-state structure.

Non-linear Optical (NLO) Properties and Molecular Hyperpolarizability

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov A key design principle for NLO chromophores is the creation of a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system.

This compound fits this design perfectly:

Push: The amine (-NH2) group at the C5 position acts as a strong electron donor.

Pull: The nitro (-NO2) group at the C4 position is a powerful electron acceptor.

Bridge: The pyrazole ring serves as the π-conjugated bridge facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation.

This ICT is fundamental to second-order NLO activity, which is quantified by the first molecular hyperpolarizability (β). Theoretical studies on various pyrazole derivatives have shown that this class of compounds can possess substantial NLO properties. nih.gov The magnitude of the hyperpolarizability in such systems suggests they could be promising candidates for NLO materials. nih.gov The strong electron-withdrawing nature of the nitro group is known to significantly enhance these properties. nih.gov

Table 2: Key Molecular Features for NLO Activity in Pyrazole Derivatives

| Feature | Role in NLO Properties | Example in this compound |

|---|---|---|

| Electron Donor Group | "Pushes" electron density into the π-system. | -NH2 at C5 |

| Electron Acceptor Group | "Pulls" electron density from the π-system. | -NO2 at C4 |

| π-Conjugated Bridge | Facilitates intramolecular charge transfer (ICT). | Pyrazole Ring |

| Asymmetric Structure | Necessary for a non-zero molecular hyperpolarizability (β). | The substitution pattern creates an asymmetric charge distribution. |

Theoretical Studies on Electronic Properties for Material Applications

Theoretical investigations into the electronic properties of novel compounds are crucial for predicting their potential in materials science. For substituted pyrazole derivatives, computational methods such as Density Functional Theory (DFT) are frequently employed to understand their molecular structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. These studies help in assessing their suitability for applications like nonlinear optics (NLO) where the electronic response of the material to an external electric field is key.

For pyrazole compounds, the introduction of electron-donating groups (like amines) and electron-withdrawing groups (like nitro groups) can significantly influence their electronic characteristics. This push-pull electronic effect can enhance the molecular hyperpolarizability, a key property for NLO materials. While specific theoretical studies on the electronic properties of this compound for material applications are not extensively documented in publicly available research, general principles from related pyrazole derivatives can be extrapolated. The presence of the nitro group (an electron-withdrawing group) and the amine group (an electron-donating group) on the pyrazole ring suggests that this molecule could exhibit interesting electronic properties worthy of further computational investigation.

Development as Energetic Materials (Theoretical Perspective)

The field of energetic materials is increasingly relying on theoretical and computational chemistry to design and assess new high-energy-density materials (HEDMs) with improved performance and safety profiles. The pyrazole scaffold is a promising backbone for energetic materials due to its high nitrogen content and thermal stability. The introduction of nitro groups further enhances the energetic properties by increasing the oxygen balance and density.

Quantum Chemical Treatment for High-Energy Density Material Assessment

Quantum chemical methods are instrumental in the theoretical assessment of potential HEDMs. researchgate.net These calculations can predict key properties such as the heat of formation, density, and electronic structure, which are crucial for evaluating the energetic performance of a compound. osti.gov For nitrated pyrazole derivatives, DFT calculations are commonly used to optimize the molecular geometry and determine the electronic structure. osti.gov The heat of formation, a critical parameter for predicting detonation performance, can be calculated using methods like isodesmic reactions, which involve hypothetical reactions with known reference compounds to reduce computational errors. nih.gov

Prediction of Detonation Properties based on Molecular Structure

The detonation properties of an energetic material, such as detonation velocity (D) and detonation pressure (P), are key indicators of its performance. These properties can be predicted from the molecular structure using empirical and theoretical methods. The Kamlet-Jacobs equations are a widely used empirical method for estimating the detonation velocity and pressure based on the calculated density, heat of formation, and elemental composition of the compound. researchgate.net

For nitrated pyrazoles, the number and position of nitro groups, as well as other substituents, significantly impact the detonation properties. mdpi.com An increase in the number of nitro groups generally leads to a higher density and a more favorable oxygen balance, resulting in improved detonation performance. mdpi.com Theoretical predictions for various nitrated pyrazole compounds have shown detonation velocities and pressures comparable to or even exceeding those of traditional explosives like RDX and HMX. osti.gov Although specific predicted detonation properties for this compound have not been reported in the literature, its molecular structure, featuring both a nitro and an amino group on a pyrazole ring, provides a basis for such theoretical predictions.

Below is a table showcasing predicted detonation properties for a selection of nitrated pyrazole derivatives from the literature, which illustrates the range of performance that can be expected from this class of compounds.

| Compound | Predicted Density (g/cm³) | Predicted Detonation Velocity (m/s) | Predicted Detonation Pressure (GPa) |

| 3,4,5-trinitro-1H-pyrazole | 1.84 | 8751 | 32.55 |

| 4-amino-3,5-dinitropyrazole | 1.75 | 8712 | 31.9 |

| 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole | 1.90 | 9124 | 37.2 |

| 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole | 2.04 | 8745 | 34.8 |

This data is compiled from published research on various nitrated pyrazole compounds and is intended for illustrative purposes, as specific data for this compound is not available. researchgate.netnih.gov

Future Research Trajectories and Methodological Innovations

Integration of Artificial Intelligence and Machine Learning in Pyrazole (B372694) Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of pyrazole-based compounds. chemicalregister.comnih.gov These computational tools can accelerate the design of new molecules with desired properties, predict reaction outcomes, and optimize synthetic pathways. chemicalregister.com For a target such as 1-Isobutyl-4-nitro-1H-pyrazol-5-amine, AI algorithms could be employed to explore a vast virtual chemical space of related derivatives and predict their potential biological activities or material properties. alfa-chemistry.comrsc.org

Machine learning models, trained on existing datasets of pyrazole synthesis, can predict the optimal reaction conditions—such as temperature, solvent, and catalyst—to maximize the yield and purity of this compound. researchgate.net Furthermore, AI can aid in the development of quantitative structure-activity relationship (QSAR) models to correlate the structural features of pyrazole derivatives with their functional attributes. rsc.org

Table 1: Illustrative Application of AI/ML in Optimizing the Synthesis of this compound

| Parameter | Traditional Approach | AI-Optimized Approach | Predicted Outcome Improvement |

| Catalyst Selection | Screening of common catalysts | Prediction of optimal catalyst based on molecular descriptors | 25% increase in yield |

| Solvent System | Trial and error with common solvents | Identification of ideal solvent mixture for solubility and reactivity | Reduced reaction time by 40% |

| Temperature Profile | Fixed reaction temperature | Dynamic temperature profile for different reaction stages | Minimized byproduct formation |

| Reagent Stoichiometry | Based on established protocols | Optimized ratios to minimize waste and maximize conversion | 15% reduction in reagent cost |

Development of Sustainable and Green Synthetic Protocols

There is a growing emphasis on the development of environmentally benign synthetic methods for pyrazole derivatives. researchgate.netnih.govresearchgate.net Green chemistry principles, such as the use of renewable solvents, energy-efficient reaction conditions, and recyclable catalysts, are being increasingly integrated into synthetic protocols. researchgate.net For the synthesis of this compound, future research will likely focus on replacing hazardous reagents and solvents with greener alternatives.

The use of mechanochemistry, where reactions are induced by mechanical force rather than by dissolving the reactants in a solvent, presents a promising avenue for the sustainable synthesis of 5-amino-pyrazole-4-carbonitriles. researchgate.net Additionally, the development of novel catalysts, such as silica-bonded N-(propylaminobenzene)sulfonic acid, can facilitate efficient synthesis in solvent-free conditions. Water-based synthetic methods are also gaining traction as a green alternative to traditional organic solvents. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Pyrazole Synthesis

| Synthetic Aspect | Traditional Method | Green Chemistry Approach | Environmental Impact Reduction |

| Solvent | Volatile organic compounds (e.g., benzene, toluene) | Water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions researchgate.net | Significant reduction in VOC emissions |

| Catalyst | Homogeneous acid/base catalysts | Recyclable heterogeneous catalysts (e.g., magnetic nanoparticles) researchgate.net | Reduced catalyst waste and potential for reuse |

| Energy Input | High-temperature reflux | Microwave irradiation, ultrasound, or mechanochemical grinding nih.govresearchgate.net | Lower energy consumption and faster reaction times |

| Atom Economy | Multi-step synthesis with protecting groups | One-pot, multi-component reactions mdpi.com | Higher efficiency and less waste generation |

Novel Ring Construction Strategies for Complex Pyrazole-Containing Architectures

The development of novel strategies for constructing the pyrazole ring is essential for accessing complex and structurally diverse molecules. mdpi.com While classical methods like the condensation of β-dicarbonyl compounds with hydrazines are well-established, contemporary research is focused on developing more versatile and efficient cyclization reactions. researchgate.net For a molecule like this compound, new ring-forming methodologies could offer alternative synthetic routes with improved regioselectivity and functional group tolerance.

One emerging area is the oxidative ring-opening of 1H-pyrazol-5-amines to generate versatile intermediates that can undergo subsequent domino cyclizations to form complex fused heterocyclic systems. This approach could potentially be adapted to use this compound as a starting material for the synthesis of novel pyrazolo-pyrrolo-pyrazine scaffolds. Furthermore, [3+2] cycloaddition reactions remain a powerful tool for pyrazole synthesis, with ongoing research into new dipolarophiles and precursors.

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms underlying pyrazole synthesis is crucial for the rational design of improved synthetic protocols. The combination of experimental techniques, such as kinetic studies and isotopic labeling, with computational modeling provides a powerful approach for elucidating reaction pathways. alfa-chemistry.com For the synthesis of this compound, density functional theory (DFT) calculations could be used to model the transition states of the key ring-forming steps, providing insights into the factors that control the regioselectivity of the reaction.

Computational studies can also shed light on the electronic properties of the pyrazole ring and how substituents, such as the isobutyl and nitro groups in this compound, influence its reactivity. alfa-chemistry.com This knowledge can then be used to predict the outcomes of further functionalization reactions and to design derivatives with specific electronic properties.

Q & A

Basic: What are the recommended synthetic routes for 1-Isobutyl-4-nitro-1H-pyrazol-5-amine?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by functionalization. A common approach includes:

Core Pyrazole Synthesis : Cyclocondensation of β-keto esters or hydrazines under reflux conditions (e.g., ethanol/HCl) to form the pyrazole backbone.

Isobutyl Substitution : Alkylation at the N1 position using isobutyl halides (e.g., isobutyl bromide) in the presence of a base like K₂CO₃ in DMF at 60–80°C .

Nitro Group Introduction : Nitration at the C4 position using HNO₃/H₂SO₄ mixtures under controlled temperatures (0–5°C) to avoid over-nitration .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water.

Basic: How can the structure of this compound be confirmed spectroscopically?

Methodological Answer:

Use a combination of techniques:

- ¹H/¹³C NMR : Identify substituent positions (e.g., isobutyl CH₂ groups at δ ~2.5–3.0 ppm, nitro group deshielding adjacent carbons) .

- IR Spectroscopy : Confirm nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or isobutyl groups) .

Advanced: How can the introduction of the nitro group be optimized to avoid byproducts like over-nitrated derivatives?

Methodological Answer:

Optimization strategies include:

- Temperature Control : Maintain nitration at 0–5°C to limit electrophilic overactivity of the nitronium ion .

- Regioselective Protection : Temporarily block reactive sites (e.g., C5 amine) with acetyl groups before nitration, followed by deprotection .

- Solvent Selection : Use polar aprotic solvents (e.g., CH₂Cl₂) to stabilize intermediates and reduce side reactions .